An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylbutanal
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-methylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-3-methylbutanal, an α-hydroxy aldehyde, is a molecule of interest in various fields of chemical research, including synthetic organic chemistry and food science. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, imparts a unique reactivity profile, making it a versatile intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-hydroxy-3-methylbutanal, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity and biological relevance.
Chemical and Physical Properties
The fundamental properties of 2-Hydroxy-3-methylbutanal are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀O₂ | [1][2][3][4] |
| Molecular Weight | 102.13 g/mol | [1][2][3][5] |
| CAS Number | 67755-97-9 | [1][2][5][4] |
| IUPAC Name | 2-hydroxy-3-methylbutanal | [1][2][3] |
| Synonyms | 2-Hydroxy-3-methylbutyraldehyde, Butanal, 2-hydroxy-3-methyl- | [1][2][4] |
| Appearance | Colorless oil (presumed) | |
| Boiling Point | 143 °C at 760 mmHg | [4] |
| Density | 0.957 g/cm³ | [5][4] |
| Flash Point | 48.4 °C | [5][4] |
| Vapor Pressure | 2.19 mmHg at 25°C | [4] |
| Refractive Index | 1.417 | [5] |
| pKa (predicted) | 13.28 ± 0.20 | [4] |
Table 2: Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 0.4 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [5][4] |
| Exact Mass | 102.068079557 | [1][2][5][4] |
| Topological Polar Surface Area | 37.3 Ų | [1][2][3] |
| Heavy Atom Count | 7 | [4] |
| Complexity | 59.1 | [3][4] |
Synthesis and Purification
The synthesis of 2-hydroxy-3-methylbutanal can be achieved through the selective oxidation of the corresponding diol, 3-methylbutane-1,2-diol (B1200908). A general and effective method for the oxidation of primary alcohols to aldehydes utilizes the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951).
Experimental Protocol: Synthesis via TEMPO-Catalyzed Oxidation (Adapted)
This protocol is adapted from a general procedure for the oxidation of primary alcohols.[6]
Materials:
-
3-methylbutane-1,2-diol
-
2,2,6,6-tetramethylpiperidinyloxyl (TEMPO)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium hypochlorite (NaOCl, ~1 M)
-
Sodium bicarbonate (NaHCO₃)
-
10% Aqueous hydrochloric acid (HCl)
-
10% Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-methylbutane-1,2-diol and a catalytic amount of TEMPO (e.g., 1 mol%) in dichloromethane.
-
Add an aqueous solution of potassium bromide.
-
Adjust the pH of the aqueous sodium hypochlorite solution to ~9.5 using sodium bicarbonate.
-
While vigorously stirring, add the pH-adjusted sodium hypochlorite solution dropwise to the reaction mixture, maintaining the internal temperature between 0 and 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 10% aqueous HCl, 10% aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield 2-hydroxy-3-methylbutanal.
Figure 1. Synthetic pathway for 2-Hydroxy-3-methylbutanal via TEMPO-catalyzed oxidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (CHO) at approximately 9.5-9.9 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a doublet in the region of 4.0-4.5 ppm. The methine proton of the isopropyl group (CH(CH₃)₂) would be a multiplet, and the two methyl groups of the isopropyl moiety would appear as doublets, likely in the 0.9-1.2 ppm range. The hydroxyl proton (OH) signal will be a broad singlet, and its chemical shift will be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal at a downfield chemical shift, typically in the range of 190-200 ppm. The carbon attached to the hydroxyl group (C-OH) is expected to resonate around 65-75 ppm. The carbons of the isopropyl group would appear in the aliphatic region, with the methine carbon around 30-40 ppm and the methyl carbons at approximately 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-hydroxy-3-methylbutanal will exhibit characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 and 2820 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization (EI): In EI-MS, the molecular ion peak (M⁺) at m/z 102 may be observed, although it could be weak due to fragmentation. Common fragmentation patterns for α-hydroxy aldehydes include the loss of the formyl group (CHO, 29 u) and cleavage of the C-C bond between the carbonyl carbon and the α-carbon.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is often necessary to increase volatility and thermal stability.[7] Silylation, for example with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), will convert the hydroxyl group to a trimethylsilyl (B98337) ether, yielding a derivative that is more amenable to GC analysis.
Experimental Protocol: GC-MS Analysis with Derivatization (Adapted)
This protocol is based on general procedures for the analysis of hydroxy acids.[7]
Materials:
-
Sample containing 2-hydroxy-3-methylbutanal
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., MSTFA with 1% TMCS)
Procedure:
-
Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add the silylating agent.
-
Heat the mixture in a sealed vial (e.g., at 60-80 °C for 15-30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injecting an aliquot into the GC-MS system.
-
Analyze using a suitable GC column (e.g., a non-polar or medium-polarity column) and a mass spectrometer operating in EI mode.
Figure 2. Experimental workflow for the GC-MS analysis of 2-Hydroxy-3-methylbutanal.
Chemical Reactivity
The chemical reactivity of 2-hydroxy-3-methylbutanal is governed by the interplay of its aldehyde and α-hydroxy functional groups.
Reactions of the Aldehyde Group
-
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-hydroxy-3-methylbutanoic acid, using mild oxidizing agents such as Tollens' reagent or Fehling's solution. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid will also effect this transformation.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding 3-methylbutane-1,2-diol, with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds will lead to the formation of secondary alcohols. It also undergoes addition reactions with nucleophiles like cyanide (forming a cyanohydrin) and bisulfite.
-
Acetal Formation: In the presence of an alcohol and an acid catalyst, 2-hydroxy-3-methylbutanal can form an acetal. The hydroxyl group can potentially participate in an intramolecular reaction to form a cyclic hemiacetal.
Reactions Involving the α-Hydroxy Group
-
α-Ketol Rearrangement: Like other α-hydroxy aldehydes, 2-hydroxy-3-methylbutanal can undergo an α-ketol (or acyloin) rearrangement under acidic, basic, or thermal conditions.[7][8] This involves the migration of the alkyl group (in this case, the isopropyl group) from the α-carbon to the carbonyl carbon, leading to the isomeric α-hydroxy ketone, 3-hydroxy-3-methyl-2-butanone. This rearrangement is reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.
Figure 3. The α-Ketol rearrangement of 2-Hydroxy-3-methylbutanal.
Biological Relevance and Signaling Pathways
While specific signaling pathways directly involving 2-hydroxy-3-methylbutanal are not well-documented, its structural analogs and metabolic precursors/products are significant in biochemistry and food chemistry.
-
Metabolic Pathways: 2-Hydroxy-3-methylbutanoic acid is a known metabolite in the catabolism of the branched-chain amino acid valine. Elevated levels of this and related hydroxy acids can be indicative of certain metabolic disorders.[9] It is plausible that 2-hydroxy-3-methylbutanal could be an intermediate in related metabolic pathways, potentially formed by the reduction of the corresponding carboxylic acid or the oxidation of the corresponding diol.
-
Flavor Chemistry: Branched-chain aldehydes, such as 3-methylbutanal (B7770604) (isovaleraldehyde), are important flavor compounds in a variety of foods, including cheese, beer, and chocolate, often contributing "malty" or "nutty" notes.[10][11][12] These aldehydes are typically formed from the catabolism of amino acids by microorganisms. Given its structural similarity, 2-hydroxy-3-methylbutanal may also play a role as a flavor compound or a precursor to other flavor-active molecules in fermented foods.
Figure 4. Potential metabolic relationship of 2-Hydroxy-3-methylbutanal to valine catabolism.
Conclusion
2-Hydroxy-3-methylbutanal is a fascinating molecule with a rich chemistry that stems from its dual functionality. Its synthesis, characterization, and reactivity are of significant interest to synthetic chemists, while its potential role in metabolic pathways and flavor chemistry makes it relevant to biochemists and food scientists. This guide has provided a detailed overview of its chemical properties, offering a solid foundation for researchers and professionals working with this and related compounds. Further investigation into its biological activities and its precise role in signaling pathways could unveil new applications in drug development and biotechnology.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Butanal, 2-hydroxy-3-methyl- | C5H10O2 | CID 95367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-2-hydroxy-3-methylbutanal | C5H10O2 | CID 13289078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-3-methylbutanal|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. selleckchem.com [selleckchem.com]
- 10. Characterization of metabolic pathways for biosynthesis of the flavor compound 3-methylbutanal by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria: Major metabolic pathways, enzymes involved, and strategies for control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
